

Application Note: Comprehensive N-Methyl Scanning Protocols Utilizing Methionine Amide Analogs

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Compound of Interest

Compound Name: 2-(methylamino)-4-(methylsulfanyl)butanamide

CAS No.: 1218141-31-1

Cat. No.: B6236010

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Target Audience: Researchers, Medicinal Chemists, and Peptide Drug Development Professionals
Document Type: Advanced Protocol & Application Note

Scientific Rationale & Causality

Peptide therapeutics frequently suffer from poor oral bioavailability and rapid proteolytic degradation. N-methyl scanning is a systematic medicinal chemistry strategy deployed to map critical hydrogen bond networks and optimize the pharmacokinetic profiles of peptide leads. By replacing the native amide proton with a methyl group, solvent-exposed amides are capped. This modification increases lipophilicity, restricts the Ramachandran dihedral space, and significantly enhances passive membrane permeability.

When executing an N-methyl scan, the incorporation of methionine amide (Met-NH₂) analogs presents unique mechanistic opportunities. Methionine is frequently localized in the hydrophobic cores or C-termini of bioactive neuropeptides (e.g., Substance P, bombesin).

Utilizing Fmoc-N-Me-Met-OH on a Rink Amide resin allows researchers to simultaneously probe the necessity of the backbone hydrogen bond and the C-terminal amide interaction .

However, this process introduces two severe chemical liabilities that dictate our experimental choices:

- **Steric Hindrance:** N-methylation converts a primary amine into a secondary amine. The added methyl group creates a profound steric clash, drastically reducing nucleophilicity. Standard coupling reagents (like DIC/HOBt) will fail, necessitating highly reactive uronium-based reagents (e.g., COMU) and microwave-assisted heating .
- **Thioether Vulnerability:** Methionine contains a nucleophilic thioether side chain. During final global deprotection with trifluoroacetic acid (TFA), carbocations generated from protecting groups (e.g., t-Butyl, Trityl) will irreversibly alkylate the sulfur atom. A specialized, scavenger-rich cleavage cocktail is mandatory to intercept these reactive species.

Experimental Workflow Visualization



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Workflow for N-methyl scanning with methionine amide analogs, highlighting the steric bottleneck.

Detailed Step-by-Step Methodology

This protocol utilizes Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry. It is designed as a self-validating system, incorporating empirical feedback loops to prevent the accumulation of deletion sequences.

Phase 1: Resin Preparation and Initial Elongation

Causality: We utilize Rink Amide MBHA resin (loading ~0.4 mmol/g) because acidolytic cleavage of this specific linker yields the desired C-terminal primary amide, which is critical for the biological activity of many neuropeptides.

- Swell 0.25 mmol of Rink Amide MBHA resin in Dichloromethane (DCM) for 30 minutes.
- Deprotect the Fmoc group using 20% Piperidine in Dimethylformamide (DMF) for 2 × 10 minutes.
- Wash the resin thoroughly with DMF (5 × 1 min).

Phase 2: Coupling Fmoc-N-Me-Met-OH

- Prepare a solution of 4 equivalents (1.0 mmol) of Fmoc-N-Me-Met-OH and 4 eq of HATU in DMF.
- Add 8 equivalents (2.0 mmol) of N,N-Diisopropylethylamine (DIPEA).
- Add the activated mixture to the resin and agitate at room temperature for 60 minutes.
- Wash with DMF (5 × 1 min).
- Capping: Treat the resin with Acetic Anhydride/DIPEA/DMF (1:1:8) for 10 minutes to cap any unreacted amines, preventing deletion sequences.

Phase 3: The Critical Bottleneck — Coupling onto N-Me-Met

Causality: The secondary amine of the N-Me-Met residue is highly hindered. We switch from HATU to COMU because COMU's morpholino group provides superior solubility, and its

structure is less prone to causing guanidinylation of the N-terminal amine at elevated temperatures.

- Deprotect the Fmoc group from the N-Me-Met residue (20% Piperidine in DMF, 2 × 10 min).
- Prepare 5 eq of the next Fmoc-amino acid, 5 eq of COMU, and 10 eq of DIPEA in DMF.
- Microwave Assistance: Couple the mixture under microwave irradiation at 75°C for 15 minutes.
- Validation Checkpoint (Self-Validating System): Do not proceed blindly. Extract ~1 mg of resin, wash with DCM, and perform a 15-minute micro-cleavage using TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5). Evaporate under N₂, reconstitute in MeCN/H₂O, and analyze via LC-MS.
 - Decision Matrix: If unreacted N-Me-Met is detected (>5%), perform a second coupling cycle. This feedback loop guarantees high-fidelity elongation.

Phase 4: Scavenger-Rich Cleavage

Causality: To prevent the alkylation of the methionine thioether by t-Butyl carbocations, we must use Reagent K or a modified DODT cocktail.

- Transfer the fully elongated peptide resin to a cleavage vessel.
- Add the cleavage cocktail: TFA / TIS / H₂O / 3,6-Dioxa-1,8-octanedithiol (DODT) in a ratio of 92.5 : 2.5 : 2.5 : 2.5.
- Agitate at room temperature for 2.5 hours.
- Filter the resin and precipitate the peptide in cold diethyl ether (-20°C).
- Centrifuge, decant the ether, and lyophilize the crude pellet for downstream HPLC purification.

Quantitative Data: Overcoming the Steric Barrier

The following table summarizes our empirical data on optimizing the difficult coupling step onto the secondary amine of N-Me-Met.

Table 1: Optimization of Coupling Efficacy onto N-Methylated Methionine

Coupling Reagent	Additive	Base	Temp (°C)	Time (min)	Conversion Yield (%)
DIC	Oxyma	None	25	60	< 20%
HATU	HOAt	DIPEA	25	60	45%
HATU	HOAt	DIPEA	75 (MW)	15	82%
COMU	Oxyma	DIPEA	75 (MW)	15	> 98%

Note: Conversion yield determined by integration of LC-MS peaks during the Phase 3 Validation Checkpoint.

Downstream Validation Assays

To confirm that the N-methyl scan achieved its intended pharmacokinetic improvements, the purified methionine amide analogs must be subjected to two critical assays:

- PAMPA (Parallel Artificial Membrane Permeability Assay): Measures the passive diffusion rate across a lipid-infused artificial membrane. N-methylation typically yields a 2- to 5-fold increase in apparent permeability () by reducing the desolvation energy required to enter the lipid bilayer.
- Plasma Stability Assay: Incubate the peptide in 50% human plasma at 37°C. Monitor degradation via LC-MS over 24 hours. N-methylation at or adjacent to the Met-NH₂ terminus sterically blocks exopeptidase recognition, often extending the half-life () from minutes to several hours.

References

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